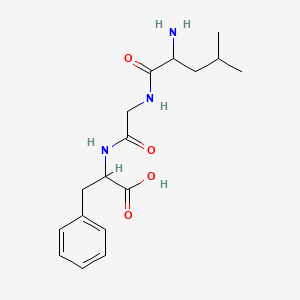

DL-Leucylglycyl-DL-phenylalanine

Übersicht

Beschreibung

DL-Leucylglycyl-DL-phenylalanine is a tripeptide composed of the amino acids leucine, glycine, and phenylalanine. This compound is known for its role in various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of DL-Leucylglycyl-DL-phenylalanine typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the protection of amino acids, followed by sequential coupling and deprotection steps to form the desired tripeptide. The reaction conditions include the use of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale peptide synthesis reactors and automated synthesizers to ensure consistency and efficiency. The use of high-throughput techniques and optimization of reaction conditions are crucial for achieving high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions: DL-Leucylglycyl-DL-phenylalanine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) and oxidizing agents like potassium permanganate (KMnO4) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.

Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Wissenschaftliche Forschungsanwendungen

Enzymatic Studies:

DL-LG-Phe serves as a substrate in various enzymatic studies, particularly those investigating peptide transport mechanisms in bacteria and mammals. It has been utilized to examine how dipeptides are absorbed and transported across cell membranes .

Protein Interaction Assays:

The compound is also employed in protein interaction assays to study binding affinities and interactions between proteins and peptides. This helps elucidate the roles of specific amino acids in protein functionality .

Medical Applications

Therapeutic Potential:

Research indicates that DL-LG-Phe may have therapeutic implications, particularly in modulating biological pathways related to metabolic disorders such as phenylketonuria (PKU). Studies have shown that phenylalanine, a component of DL-LG-Phe, can affect insulin signaling and glucose uptake, suggesting its relevance in diabetes research .

Case Study: Phenylketonuria Management

A study highlighted the use of dietary management involving phenylalanine restriction in patients with PKU. The findings indicated that controlling phenylalanine levels significantly improved hematological parameters in patients suffering from related conditions .

Industrial Applications

Bioactive Compound Development:

In industry, DL-LG-Phe is used to develop bioactive compounds and pharmaceuticals. Its properties make it suitable for creating compounds that can interact with biological systems effectively, paving the way for new drug formulations .

Mechanistic Insights

Interaction with Biological Targets:

The mechanism of action for DL-LG-Phe involves its interaction with specific molecular targets such as receptors or enzymes. This interaction can influence cellular processes and signaling pathways, which is crucial for understanding its biological effects .

Wirkmechanismus

The mechanism by which DL-Leucylglycyl-DL-phenylalanine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, influencing cellular processes and signaling pathways. The exact mechanism can vary depending on the biological context and the specific application.

Vergleich Mit ähnlichen Verbindungen

DL-Leucylglycyl-DL-phenylalanine is compared with other similar tripeptides, such as DL-Alanyl-DL-phenylalanine and DL-Glycyl-DL-phenylalanine. These compounds share structural similarities but differ in their amino acid composition, leading to variations in their biological activities and applications.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

DL-Leucylglycyl-DL-phenylalanine (DL-LG-Phe) is a synthetic dipeptide composed of leucine, glycine, and phenylalanine. This compound has garnered attention due to its potential therapeutic applications and biological activities. This article reviews the biological activity of DL-LG-Phe, focusing on its effects on cellular mechanisms, metabolic pathways, and implications for health.

Chemical and Physical Properties

DL-LG-Phe has the chemical formula and a molecular weight of approximately 278.35 g/mol. The structure is characterized by the presence of hydrophobic amino acids, which influence its solubility and interaction with biological membranes.

DL-LG-Phe exhibits several biological activities primarily linked to its constituent amino acids:

- Insulin Signaling Modulation : Studies have shown that phenylalanine can impair insulin signaling pathways, leading to insulin resistance. This effect is particularly relevant in metabolic disorders such as type 2 diabetes (T2D) . The presence of leucine may further modulate these pathways, as leucine is known to activate the mTOR signaling pathway, which plays a crucial role in protein synthesis and cell growth.

- Amyloid Formation Inhibition : Research indicates that phenylalanine can self-assemble into amyloid fibrils, which are implicated in various neurodegenerative diseases. Interestingly, the presence of D-phenylalanine can inhibit this fibril formation, suggesting a protective role against amyloid toxicity . The hydrophobic interactions among amino acids in DL-LG-Phe may influence this self-assembly process.

2. Case Studies

Several studies have explored the implications of amino acid supplementation in clinical settings:

- Phenylalanine and Leucine in ICU Patients : A study combining phenylalanine and leucine levels demonstrated improved mortality prediction in critically ill patients, highlighting the importance of these amino acids in metabolic stress responses .

- Effects on Animal Models : In a mouse model, feeding with phenylalanine-rich diets resulted in increased blood glucose levels and insulin resistance, demonstrating the potential adverse effects of elevated phenylalanine levels .

Data Tables

Eigenschaften

IUPAC Name |

2-[[2-[(2-amino-4-methylpentanoyl)amino]acetyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O4/c1-11(2)8-13(18)16(22)19-10-15(21)20-14(17(23)24)9-12-6-4-3-5-7-12/h3-7,11,13-14H,8-10,18H2,1-2H3,(H,19,22)(H,20,21)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVYYIMVELOXCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00297993 | |

| Record name | DL-LEUCYLGLYCYL-DL-PHENYLALANINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4294-25-1 | |

| Record name | 4294-25-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-LEUCYLGLYCYL-DL-PHENYLALANINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.